[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine
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Overview
Description
[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine: is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of difluoroacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound have been optimized to ensure high yield and purity. For example, the use of nanoscale titanium dioxide as a catalyst in the esterification process has been shown to increase reaction yield and reduce reaction time . Additionally, the avoidance of organic solvents in the reaction steps helps to minimize environmental impact and reduce solvent recovery costs .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar and also features a pyrazole ring with difluoromethyl and methyl groups.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Another related compound used in the synthesis of fungicides.
Uniqueness
The uniqueness of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group, which enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C6H9F2N, with a molecular weight of 139.14 g/mol. The structure features a pyrazole ring substituted at the 3-position with a difluoromethyl group and at the 4-position with a methanamine moiety.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the areas of enzyme inhibition and antimalarial effects.
Enzyme Inhibition
Studies have shown that this compound acts as an enzyme inhibitor , which is crucial for its potential therapeutic applications. The difluoromethyl group enhances its binding affinity to target enzymes, making it effective against various pathogens.
Antimalarial Activity
Recent investigations highlight the compound's potential as an antimalarial agent . It has been shown to inhibit specific targets associated with Plasmodium spp., the causative agents of malaria. In particular, it has been evaluated alongside other compounds for its efficacy in inhibiting PfATP4, a sodium pump critical for the survival of malaria parasites .
Pharmacological Testing
A study reported that compounds similar to this compound demonstrated significant antimalarial activity in vitro. The compound was tested against various strains of Plasmodium, showing promising results in reducing parasitemia levels in animal models .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets through hydrogen bonding facilitated by the difluoromethyl group. This interaction enhances its stability and efficacy against specific biological pathways.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-11-3-4(2-9)5(10-11)6(7)8/h3,6H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKKGZNYJVJZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098056-10-9 |
Source
|
Record name | [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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